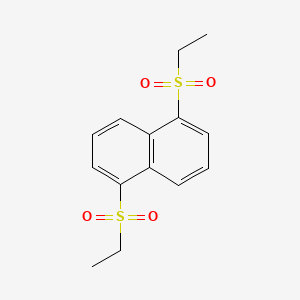
1,5-bis(ethylsulfonyl)naphthalene
Vue d'ensemble
Description
1,5-bis(ethylsulfonyl)naphthalene (BESN) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. BESN is a naphthalene derivative with two ethylsulfonyl groups attached to the 1 and 5 positions of the naphthalene ring. This compound has been synthesized using various methods, and its potential applications have been explored in scientific research.
Mécanisme D'action
The mechanism of action of 1,5-bis(ethylsulfonyl)naphthalene is not fully understood. However, studies have shown that 1,5-bis(ethylsulfonyl)naphthalene can interact with metal ions and form complexes. 1,5-bis(ethylsulfonyl)naphthalene can also undergo redox reactions and form radicals, which can react with other compounds.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 1,5-bis(ethylsulfonyl)naphthalene. However, studies have shown that 1,5-bis(ethylsulfonyl)naphthalene can induce apoptosis in cancer cells. 1,5-bis(ethylsulfonyl)naphthalene has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
1,5-bis(ethylsulfonyl)naphthalene has several advantages for use in lab experiments. It is easy to synthesize and purify, and it has a high yield. 1,5-bis(ethylsulfonyl)naphthalene also has unique properties that make it useful for various applications. However, there are limitations to using 1,5-bis(ethylsulfonyl)naphthalene in lab experiments. 1,5-bis(ethylsulfonyl)naphthalene is not soluble in water, which can limit its use in aqueous solutions. Additionally, 1,5-bis(ethylsulfonyl)naphthalene can be sensitive to air and light, which can affect its stability.
Orientations Futures
There are several future directions for research on 1,5-bis(ethylsulfonyl)naphthalene. One area of research is the development of 1,5-bis(ethylsulfonyl)naphthalene-based fluorescent probes for detecting metal ions in living cells. Another area of research is the synthesis of 1,5-bis(ethylsulfonyl)naphthalene-based MOFs with improved gas storage and separation properties. Additionally, research can focus on the development of 1,5-bis(ethylsulfonyl)naphthalene-based organic semiconductors with improved performance for optoelectronic applications.
Conclusion:
In conclusion, 1,5-bis(ethylsulfonyl)naphthalene is a unique chemical compound that has potential applications in various scientific fields. Its synthesis method is well-established, and its properties have been explored in scientific research. Future research on 1,5-bis(ethylsulfonyl)naphthalene can lead to the development of new materials and technologies with potential applications in various industries.
Applications De Recherche Scientifique
1,5-bis(ethylsulfonyl)naphthalene has been used in various scientific studies due to its unique properties. It has been used as a fluorescent probe for detecting metal ions in solution. 1,5-bis(ethylsulfonyl)naphthalene has also been used as a ligand for preparing metal-organic frameworks (MOFs) with potential applications in gas storage and separation. Additionally, 1,5-bis(ethylsulfonyl)naphthalene has been used as a building block for synthesizing organic semiconductors with potential applications in optoelectronics.
Propriétés
IUPAC Name |
1,5-bis(ethylsulfonyl)naphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4S2/c1-3-19(15,16)13-9-5-8-12-11(13)7-6-10-14(12)20(17,18)4-2/h5-10H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFXOYDQNPLCJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC2=C1C=CC=C2S(=O)(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Bis(ethylsulfonyl)naphthalene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



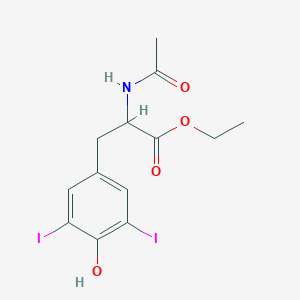
![2-{5-[4-(4-carboxyphenoxy)benzoyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}benzoic acid](/img/structure/B3827745.png)
![4-(4-{[2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}phenoxy)benzoic acid](/img/structure/B3827748.png)
![4-(4-{[2-(1-naphthyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}phenoxy)benzoic acid](/img/structure/B3827751.png)
![2-oxo-2-phenylethyl 3-[(4-methylphenyl)sulfonyl]propanoate](/img/structure/B3827753.png)
![N-[4-(acetylamino)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B3827756.png)
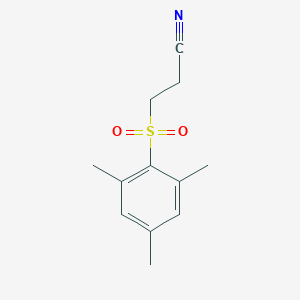
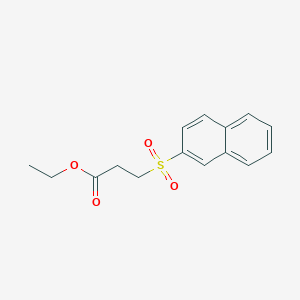
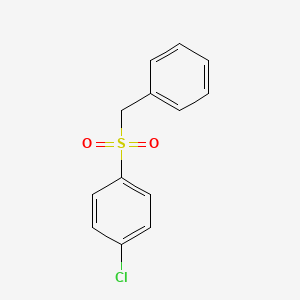
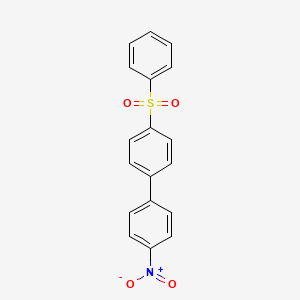
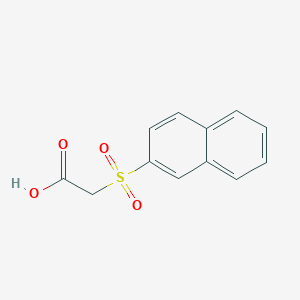
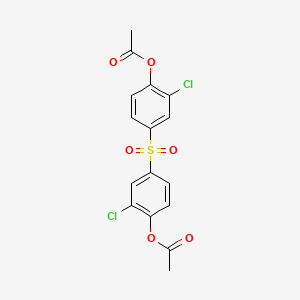

![1,1'-[1,5-naphthalenediylbis(thio)]diacetone](/img/structure/B3827815.png)